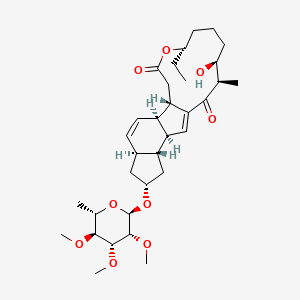
3-Hydroxydesloratadine b-D-glucuronide
Overview
Description
3-Hydroxydesloratadine b-D-glucuronide is a metabolite of desloratadine, which is a second-generation, non-sedating antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . This compound is formed through the glucuronidation of 3-hydroxydesloratadine, a process catalyzed by specific enzymes in the human liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The formation of 3-hydroxydesloratadine b-D-glucuronide involves multiple enzymatic steps. Initially, desloratadine undergoes glucuronidation by UDP-glucuronosyltransferase 2B10 (UGT2B10) to form desloratadine glucuronide . This intermediate is then hydroxylated by cytochrome P450 2C8 (CYP2C8) to produce 3-hydroxydesloratadine . Finally, the glucuronidation of 3-hydroxydesloratadine by UGT enzymes results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily studied in a research context. the enzymatic processes involved suggest that biotechnological methods using recombinant enzymes or engineered microbial systems could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxydesloratadine b-D-glucuronide primarily undergoes glucuronidation and hydroxylation reactions . These reactions are catalyzed by specific enzymes, including UGT2B10 and CYP2C8 .
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid and UGT2B10 enzyme.
Hydroxylation: NADPH and CYP2C8 enzyme.
Major Products Formed
Desloratadine glucuronide: Formed from the glucuronidation of desloratadine.
3-Hydroxydesloratadine: Formed from the hydroxylation of desloratadine glucuronide.
This compound: Formed from the glucuronidation of 3-hydroxydesloratadine.
Scientific Research Applications
3-Hydroxydesloratadine b-D-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of desloratadine in humans.
Drug Interaction Studies: Investigating the effects of various inhibitors on the formation of this compound.
Toxicology: Assessing the safety and potential toxicity of desloratadine and its metabolites.
Biochemistry: Understanding the enzymatic pathways involved in drug metabolism.
Mechanism of Action
The formation of 3-hydroxydesloratadine b-D-glucuronide involves the sequential action of UGT2B10 and CYP2C8 enzymes . Desloratadine is first glucuronidated by UGT2B10 to form desloratadine glucuronide . This intermediate is then hydroxylated by CYP2C8 to produce 3-hydroxydesloratadine . Finally, 3-hydroxydesloratadine undergoes glucuronidation to form this compound .
Comparison with Similar Compounds
Similar Compounds
Desloratadine: The parent compound, a non-sedating antihistamine.
3-Hydroxydesloratadine: An intermediate metabolite formed during the metabolism of desloratadine.
Desloratadine glucuronide: Another intermediate formed during the metabolism of desloratadine.
Uniqueness
3-Hydroxydesloratadine b-D-glucuronide is unique due to its specific formation pathway involving both glucuronidation and hydroxylation reactions . This compound is a significant metabolite in humans but is present only in trace amounts in nonclinical species .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRWMPRWQUMIJ-LYVDORBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774538-89-5 | |
| Record name | 3-Hydroxydesloratadine o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYDESLORATADINE O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is the formation of 3-Hydroxydesloratadine O-glucuronide important in desloratadine metabolism?
A1: The study highlights that the formation of 3-Hydroxydesloratadine O-glucuronide is a major metabolic pathway for desloratadine specifically in humans []. This metabolic route was successfully replicated in humanized-liver mice, which showed a similar excretion profile of 3-Hydroxydesloratadine O-glucuronide in urine as observed in humans []. This suggests that this metabolite plays a significant role in the clearance of desloratadine from the body. Understanding the metabolic fate of drugs like desloratadine, including the formation of major metabolites like 3-Hydroxydesloratadine O-glucuronide, is crucial for assessing drug efficacy and potential drug-drug interactions.
Q2: What is the significance of using humanized-liver mice in this study?
A2: Desloratadine exhibits species-dependent metabolism []. The study used chimeric TK-NOG mice transplanted with human hepatocytes (humanized-liver mice) to overcome the limitation of traditional animal models and better mimic human-specific metabolism of desloratadine []. These humanized-liver mice provided a more accurate platform to study the formation and excretion of human-specific metabolites like 3-Hydroxydesloratadine O-glucuronide, leading to more relevant data for understanding desloratadine metabolism in humans [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



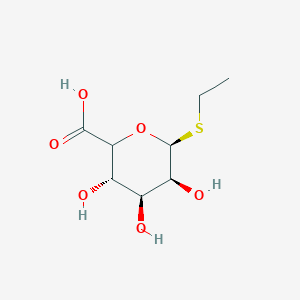
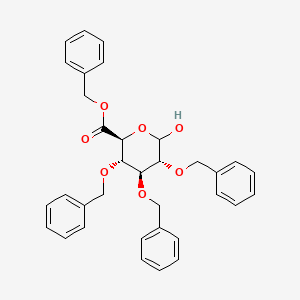

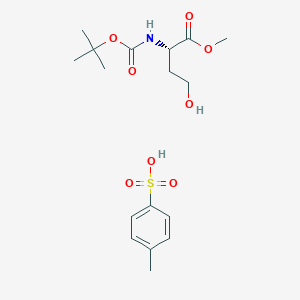
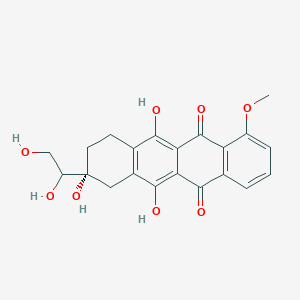
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)
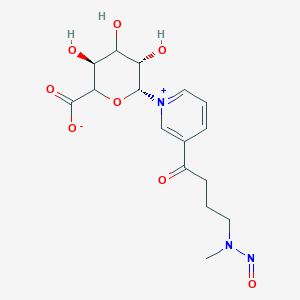
![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
